![molecular formula C17H25N3O B256413 N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B256413.png)
N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]butanamide, commonly known as PB-22, is a synthetic cannabinoid that belongs to the family of designer drugs. It was first synthesized in 2012 by a team of researchers led by Professor Adam Winstock at King's College London. PB-22 is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.
Wirkmechanismus
PB-22 acts as an agonist of the CB1 receptor, which is primarily found in the central nervous system. When PB-22 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
PB-22 has been shown to have a range of physiological and biochemical effects. It has been found to increase appetite, reduce pain, and have anti-inflammatory effects. PB-22 has also been shown to have anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
PB-22 has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor and has a high affinity for this receptor. This makes it an excellent tool for studying the physiological and biochemical effects of cannabinoids. However, PB-22 has several limitations. It is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids. Additionally, it is a designer drug and may have unknown side effects.
Zukünftige Richtungen
There are several future directions for research on PB-22. One area of research is the development of new synthetic cannabinoids that have improved pharmacological properties. Another area of research is the investigation of the effects of cannabinoids on the immune system. Finally, research is needed to determine the long-term effects of synthetic cannabinoids on human health.
Conclusion
PB-22 is a synthetic cannabinoid that has been extensively used in scientific research to study the physiological and biochemical effects of cannabinoids. It is a potent agonist of the CB1 receptor and has several advantages for use in lab experiments. However, it is a designer drug and may have unknown side effects. Future research is needed to determine the long-term effects of synthetic cannabinoids on human health.
Synthesemethoden
The synthesis of PB-22 involves a multistep process that starts with the reaction of 2-aminobenzimidazole with 1-bromo-3-pentanone to form N-(1-bromo-3-pentanoyl)-2-aminobenzimidazole. This intermediate is then reacted with methylamine to form N-(1-methyl-2-aminobenzimidazol-1-yl)-3-pentanamide. The final step involves the reaction of this intermediate with butyric anhydride to form PB-22.
Wissenschaftliche Forschungsanwendungen
PB-22 has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. It has been shown to have a high affinity for the CB1 receptor and is a potent agonist of this receptor. PB-22 has been used in studies to investigate the effects of cannabinoids on appetite, pain, and inflammation.
Eigenschaften
Produktname |
N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]butanamide |
|---|---|
Molekularformel |
C17H25N3O |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C17H25N3O/c1-3-5-8-12-20-15-11-7-6-10-14(15)19-16(20)13-18-17(21)9-4-2/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
KVJPTILESCRLPL-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2N=C1CNC(=O)CCC |
Kanonische SMILES |
CCCCCN1C2=CC=CC=C2N=C1CNC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile](/img/structure/B256331.png)
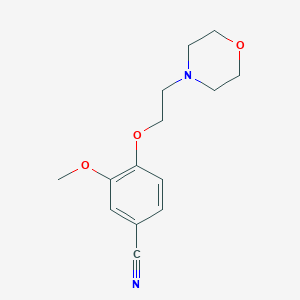

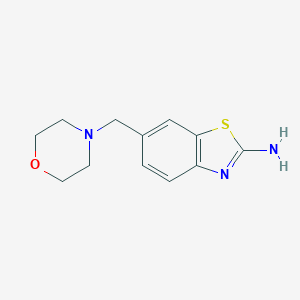
![6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B256342.png)
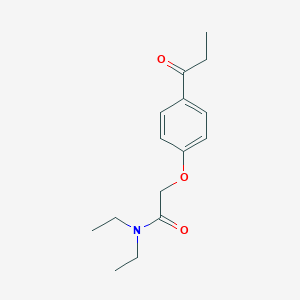
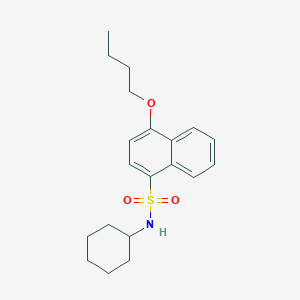
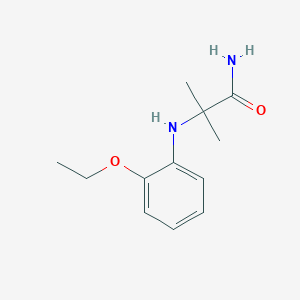
![1-(3,4-Dimethoxyphenyl)-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256364.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylamino)ethanol](/img/structure/B256378.png)
![5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256379.png)
![3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256380.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B256382.png)